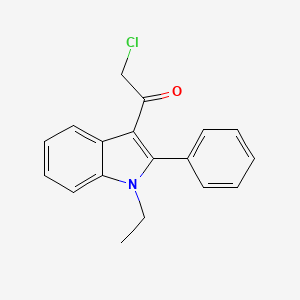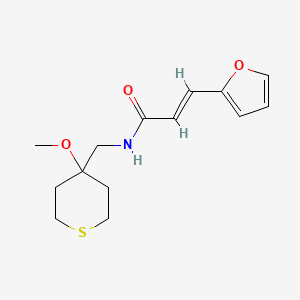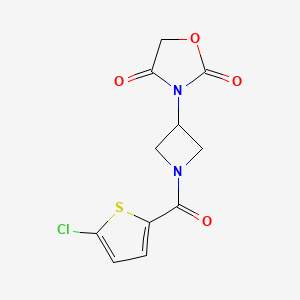![molecular formula C6H5ClN4 B2809952 8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 22841-90-3](/img/structure/B2809952.png)
8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4ClN3. This compound is part of the triazolopyridine family, known for its diverse applications in various fields of scientific research . The structure of this compound includes a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and an amine group at the 3rd position.
Mechanism of Action
Target of Action
Triazolopyridine derivatives, a class to which this compound belongs, have been recognized as inhibitors of various enzymes such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These enzymes play crucial roles in various biological processes, including signal transduction, oxygen homeostasis, and immune response, respectively.
Mode of Action
It’s suggested that the compound may interact with the amino-acid residue on the surface of its target by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring .
Preparation Methods
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-amine with sodium azide, followed by cyclization in the presence of a suitable catalyst . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium azide, various catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Comparison with Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be compared with other similar compounds such as:
8-Chloro-1,2,4-triazolo[4,3-a]pyridine: Lacks the amine group at the 3rd position.
1,2,4-Triazolo[4,3-a]pyridine-3-amine: Lacks the chlorine atom at the 8th position.
8-Chloro-1,2,4-triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYMFAMDDIUGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methylphenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2809874.png)
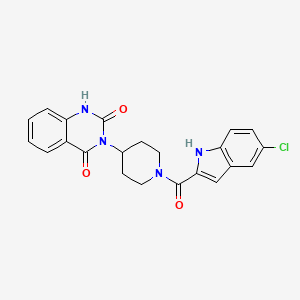
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)
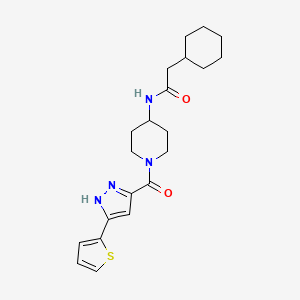
![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)
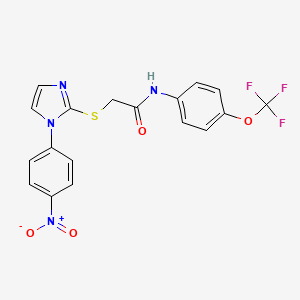
![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)
